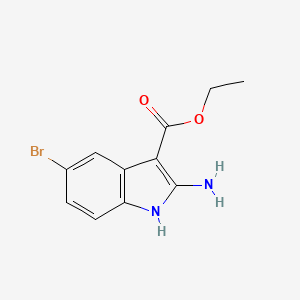![molecular formula C8H7F3N2O2 B2688796 N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide CAS No. 2185980-87-2](/img/structure/B2688796.png)
N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide typically involves the cycloaddition of nitrile imines with trifluoroacetonitrile. The reaction is carried out under controlled conditions, often utilizing 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor for trifluoroacetonitrile . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistency and quality in the production process.
化学反応の分析
Types of Reactions
N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
科学的研究の応用
N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用機序
The mechanism of action of N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The oxazole ring provides a rigid framework that can bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound shares the trifluoromethyl group but differs in the structure of the aromatic ring.
N-[[2-(trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide: Similar in having a trifluoromethyl group, but with a pyrimidine ring instead of an oxazole ring.
Uniqueness
N-{[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
特性
IUPAC Name |
N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-7(14)12-4-5-3-6(15-13-5)8(9,10)11/h2-3H,1,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQYHQVMPCHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)






![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2688730.png)



![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
